molecular formula C22H24N4O B1675717 LY81067 CAS No. 87186-60-5

LY81067

Cat. No.: B1675717
CAS No.: 87186-60-5
M. Wt: 360.5 g/mol
InChI Key: DIASUTCRTFLJTA-UHFFFAOYSA-N
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Description

LY81067 is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two 4-methylphenyl groups and a 4-hydroxypiperidino group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY81067 typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the condensation of 4-methylbenzaldehyde with hydrazine to form a hydrazone intermediate This intermediate can then undergo cyclization with cyanogen bromide to form the triazine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

LY81067 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazines with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of LY81067 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

    5,6-Bis(4-methylphenyl)-1,2,4-triazine: Lacks the 4-hydroxypiperidino group, which may affect its biological activity.

    3-(4-Hydroxypiperidino)-1,2,4-triazine: Lacks the 4-methylphenyl groups, which may influence its chemical reactivity and stability.

Uniqueness

LY81067 is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both 4-methylphenyl and 4-hydroxypiperidino groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

CAS No.

87186-60-5

Molecular Formula

C22H24N4O

Molecular Weight

360.5 g/mol

IUPAC Name

1-[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol

InChI

InChI=1S/C22H24N4O/c1-15-3-7-17(8-4-15)20-21(18-9-5-16(2)6-10-18)24-25-22(23-20)26-13-11-19(27)12-14-26/h3-10,19,27H,11-14H2,1-2H3

InChI Key

DIASUTCRTFLJTA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCC(CC3)O)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCC(CC3)O)C4=CC=C(C=C4)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5,6-bis(4-methylphenyl)-3-(4-hydroxypiperidino)-1,2,4-triazine
Lilly 81067
LY 81067

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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